Dosimertinib - 2403760-70-1

Dosimertinib

Catalog Number: EVT-10988262
CAS Number: 2403760-70-1
Molecular Formula: C28H33N7O2
Molecular Weight: 504.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dosimertinib is a novel compound developed as a highly potent and selective inhibitor of the epidermal growth factor receptor, specifically targeting mutations associated with non-small-cell lung cancer. This compound is a deuterated derivative of osimertinib, designed to enhance pharmacokinetic properties and therapeutic efficacy while minimizing side effects. The strategic incorporation of deuterium aims to improve metabolic stability and bioavailability, addressing the limitations observed with existing therapies.

Source

The development of dosimertinib emerged from extensive research efforts aimed at optimizing existing epidermal growth factor receptor inhibitors. The initial inspiration came from the structural framework of osimertinib, which has demonstrated significant clinical benefits in treating lung cancer. The synthesis and evaluation of dosimertinib were documented in various scientific publications, highlighting its potential as a clinical candidate for further development .

Classification

Dosimertinib belongs to the class of small molecule inhibitors specifically targeting the epidermal growth factor receptor pathway. It is categorized under anti-cancer agents and is particularly relevant in oncology for treating non-small-cell lung cancer characterized by specific genetic mutations in the epidermal growth factor receptor.

Synthesis Analysis

Methods

The synthesis of dosimertinib involves several key steps that leverage modern organic chemistry techniques. The process typically begins with the modification of the osimertinib structure through deuteration, enhancing its pharmacological profile.

  1. Starting Materials: The synthesis often utilizes commercially available precursors that are modified through various organic reactions.
  2. Deuteration: The incorporation of deuterium is achieved through selective reactions that replace hydrogen atoms with deuterium, improving metabolic stability.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate the desired product.

Technical Details

The synthetic pathway may include microwave-assisted reactions to expedite the formation of key intermediates, followed by spectroscopic methods (such as nuclear magnetic resonance) for characterization and confirmation of structure .

Molecular Structure Analysis

Structure

Dosimertinib's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound maintains a core structure similar to that of osimertinib but includes modifications that enhance its selectivity and potency.

Data

  • Molecular Formula: C22H24D2N4O2S
  • Molecular Weight: Approximately 420.6 g/mol
  • Structural Features: The presence of deuterium atoms alters the vibrational properties and stability compared to its non-deuterated counterpart.
Chemical Reactions Analysis

Reactions

Dosimertinib participates in various chemical reactions that are crucial for its activity as an epidermal growth factor receptor inhibitor.

  1. Binding Interactions: The compound forms reversible interactions with the active site of the epidermal growth factor receptor, effectively inhibiting its activity.
  2. Metabolism: The unique deuterated bonds influence metabolic pathways, resulting in altered rates of drug clearance compared to traditional compounds.

Technical Details

The reactions involved in dosimertinib's mechanism include competitive inhibition where dosimertinib competes with natural ligands for binding sites on the epidermal growth factor receptor .

Mechanism of Action

Process

Dosimertinib exerts its therapeutic effects primarily through inhibition of the epidermal growth factor receptor signaling pathway, which is crucial for cell proliferation and survival in cancer cells.

  1. Inhibition of Tyrosine Kinase Activity: By binding to the ATP-binding site of the epidermal growth factor receptor, dosimertinib prevents autophosphorylation and subsequent activation of downstream signaling pathways.
  2. Induction of Apoptosis: The blockade of these pathways leads to programmed cell death in cancer cells that rely on epidermal growth factor receptor signaling for survival.

Data

Research indicates that dosimertinib demonstrates superior potency against both sensitizing mutations and resistance mutations (e.g., T790M) compared to other inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dosimertinib typically appears as a white to off-white solid.
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water.

Chemical Properties

  • Stability: The incorporation of deuterium enhances chemical stability, reducing susceptibility to metabolic degradation.
  • pH Sensitivity: Dosimertinib's solubility and stability may vary across different pH environments, impacting its bioavailability.
Applications

Scientific Uses

Dosimertinib has significant potential applications in oncology, particularly for patients with non-small-cell lung cancer harboring specific mutations in the epidermal growth factor receptor. Its development represents a promising advancement in targeted cancer therapies, aiming to improve patient outcomes through enhanced efficacy and reduced side effects compared to existing treatments like osimertinib.

Introduction: Rationale for Third-Generation EGFR Inhibitor Development

Unmet Clinical Needs in Osimertinib Therapy: Metabolic Toxicity of AZ5104

Osimertinib, a third-generation epidermal growth factor receptor tyrosine kinase inhibitor, demonstrates clinical efficacy against non-small cell lung cancer harboring T790M resistance mutations. However, its metabolic profile reveals significant limitations. Approximately 10% of circulating osimertinib undergoes biotransformation into AZ5104, a pharmacologically active metabolite with distinct inhibitory properties [2] [6]. This metabolite exhibits heightened potency against both mutant epidermal growth factor receptor (approximately 8-fold increase against exon 19 deletion/T790M) and wild-type epidermal growth factor receptor (approximately 15-fold increase) compared to the parent compound [6].

The enhanced wild-type epidermal growth factor receptor inhibition by AZ5104 translates clinically into dose-limiting toxicities, particularly affecting epidermal and gastrointestinal tissues. Crucially, AZ5104's plasma concentrations demonstrate interpatient variability influenced by metabolic enzyme polymorphisms, complicating toxicity management. This metabolite persists in circulation with a half-life exceeding 50 hours, contributing to cumulative off-target effects during continuous osimertinib dosing [6]. These limitations highlight the critical need for structural innovations that suppress toxic metabolite formation while preserving antitumor efficacy.

Table 1: Comparative Properties of Osimertinib and Its Primary Metabolite

CompoundRelative Potency vs. EGFR T790MRelative Potency vs. EGFR WTPlasma ExposureToxicity Concerns
Osimertinib1x (reference)1x (reference)Parent compound (100%)Manageable
AZ5104~8x increase~15x increase~10% of parentDose-limiting (skin, GI)

Deuterium Substitution as a Strategic Approach to Mitigate Off-Target Metabolite Formation

Deuterium (²H), a stable, non-radioactive hydrogen isotope, offers a strategic solution to metabolic toxicity through the deuterium kinetic isotope effect. This phenomenon arises from the higher activation energy required for cleavage of carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds (difference: 1.2–1.5 kcal/mol) [4]. When incorporated at metabolically vulnerable sites, deuterium can substantially retard enzymatic oxidation—particularly cytochrome P450-mediated reactions responsible for generating toxic metabolites [2] [4].

Dosimertinib (D-0316) applies this principle through selective deuterium substitution at osimertinib's α-carbon adjacent to the Michael acceptor—the metabolic soft spot responsible for AZ5104 formation [2]. This targeted deuteration aims to preserve intrinsic pharmacodynamics while altering metabolic fate:

  • Mechanism: Deuterium impedes the initial oxidation step (likely hydroxylation) preceding AZ5104 formation
  • Design goal: Suppress conversion to the hypertoxic metabolite while maintaining covalent binding to cysteine 797 in epidermal growth factor receptor
  • Chemical advantage: Deuterium maintains near-identical steric and electronic properties to hydrogen, minimizing unintended target interactions [4]

Preclinical mass spectrometry studies confirm that deuterium incorporation reduces the metabolic clearance rate of the critical intermediate (CPD1 → CPD2 conversion) by 2.5-fold compared to non-deuterated counterparts. This translates to significantly lower exposure to the AZ5104 analogue in deuterated compounds [2].

Preclinical Validation Framework for Novel Deuterated Kinase Inhibitors

The preclinical validation of dosimertinib employed a tiered pharmacological assessment to confirm preserved target efficacy and mitigated metabolic liabilities:

In Vitro Profiling

Enzyme-linked immunosorbent assay-based kinase assays demonstrated dosimertinib's low nanomolar potency against epidermal growth factor receptor sensitizing mutations (exon 19 deletion: IC₅₀ = 1.2 nM; L858R: IC₅₀ = 1.5 nM) and T790M resistance mutations (IC₅₀ = 2.1 nM). Crucially, its selectivity window over wild-type epidermal growth factor receptor (IC₅₀ = 25.3 nM) remained wider than AZ5104 (IC₅₀ = 8.7 nM), indicating reduced off-target potential [2]. Cellular proliferation assays mirrored this selectivity, with dosimertinib showing potent growth inhibition in NCI-H1975 (L858R/T790M) and PC-9 (exon 19 deletion) cell lines while sparing wild-type epidermal growth factor receptor-expressing cells at therapeutic concentrations [2].

Table 2: In Vitro Potency Profile of Dosimertinib

Biological SystemEGFR VariantDosimertinib IC₅₀Osimertinib IC₅₀Selectivity vs. WT
Biochemical assayEx19del1.2 nM1.5 nM21-fold
Biochemical assayL858R1.5 nM1.8 nM17-fold
Biochemical assayT790M2.1 nM2.4 nM12-fold
Biochemical assayWT25.3 nM22.1 nM-
Cellular assay (H1975)L858R/T790M15 nM18 nM>10-fold

In Vivo Pharmacokinetics and Efficacy

  • Metabolic stability: Rodent studies revealed a 40% reduction in the toxic metabolite analogue (equivalent to AZ5104) compared to osimertinib administration at equivalent doses [2]
  • Tumor regression: Xenograft models using NCI-H1975 cells demonstrated dose-dependent tumor regression (50 mg/kg: 68% regression; 100 mg/kg: complete regression), mirroring osimertinib's efficacy [2]
  • Patient-derived xenograft validation: Dosimertinib induced significant tumor regression (79% reduction) in a LU1868 patient-derived xenograft model harboring L858R/T790M, comparable to osimertinib responses [2] [5]
  • Combination potential: Like other third-generation inhibitors (e.g., ASK120067), dosimertinib retains compatibility with bypass resistance targeting strategies [1] [3] [5]

Pharmacokinetic parameters further supported the deuterium advantage: dosimertinib maintained plasma concentrations above the target engagement threshold for >24 hours post-dose with a favorable volume of distribution (Vdss = 2.8 L/kg) and bioavailability (F = 62%) [2]. These preclinical data validated dosimertinib as a clinical candidate, leading to Investigational New Drug approval in China (CXHL2000060, CXHL2000061) for phase I trials [2].

Properties

CAS Number

2403760-70-1

Product Name

Dosimertinib

IUPAC Name

3,3-dideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C28H33N7O2

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,5D3

InChI Key

DUYJMQONPNNFPI-ZFTIYMCPSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.